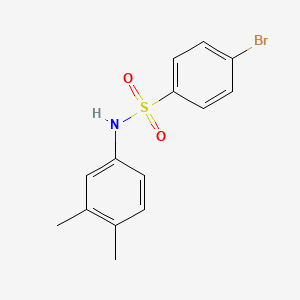

4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADFXMWVIYQRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,4-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

化学反応の分析

Types of Reactions

4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

Reduction Reactions: Products include primary or secondary amines.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxicity. The compound exhibited an IC50 value of 0.3 µM against human leukemia cells, indicating strong antiproliferative effects compared to other analogues .

Table 1: Antiproliferative Activity of 4-Bromo-N-(3,4-dimethylphenyl)benzenesulfonamide

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia EU-1 | 0.3 |

| ALL (EU-3) | 0.3 - 0.4 |

| Neuroblastoma (NB-1643) | 0.5 - 1.2 |

This data suggests that the compound may be a promising candidate for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the structural characteristics of the compound enable it to interact effectively with target proteins involved in cancer progression .

Table 2: Predicted Binding Affinities

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| MDM2 | -9.5 |

| XIAP | -8.7 |

These results support the hypothesis that this compound could be developed into a therapeutic agent for cancer treatment.

Pharmacological Applications

Beyond its anticancer properties, compounds similar to this compound have been studied for various pharmacological effects:

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in conditions such as arthritis or asthma.

- Analgesic Properties : Some sulfonamide compounds have been noted for their pain-relieving effects in preclinical studies.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- A study on sulfonamide derivatives indicated that modifications at the phenyl ring significantly influenced their biological activities, including anticancer potency and selectivity against tumor cells .

- Another investigation highlighted the role of molecular structure in determining the pharmacokinetic properties of similar compounds, emphasizing the importance of optimizing these parameters for clinical application .

作用機序

The mechanism of action of 4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.

類似化合物との比較

Structural Modifications and Electronic Effects

The table below highlights key structural differences between 4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide and analogous sulfonamides:

Key Observations :

- Bromine vs. Methyl Groups: Replacing bromine with methyl groups (e.g., N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide) reduces molecular weight and alters electronic properties.

- Aryl Group Substituents : The 3,4-dimethylphenyl group in the target compound introduces steric hindrance compared to smaller substituents like 4-nitrophenyl or 3,4-difluorophenyl. This may reduce solubility but improve binding specificity in hydrophobic pockets .

- Unsubstituted vs.

Crystallographic and Conformational Differences

X-ray crystallography studies reveal significant conformational variations:

- In this compound, the sulfonyl and anilino rings are tilted by 47.2°, influenced by steric interactions between the bromine and dimethyl groups .

- In contrast, 4-bromo-N-(4-nitrophenyl)benzenesulfonamide exhibits a larger dihedral angle (82.1° ) due to the planar nitro group’s electronic effects, which disrupt coplanarity .

- N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide shows a torsion angle of 57.4° at the C–SO₂–NH–C segment, with hydrogen bonding stabilizing the crystal lattice .

生物活性

4-Bromo-N-(3,4-dimethylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.23 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. One significant study reported that analogues of this compound exhibited potent cytotoxicity against various cancer cell lines, including neuroblastoma and acute lymphoblastic leukemia (ALL). The compound demonstrated an IC50 value of approximately 0.3 μM against ALL cells, indicating strong antiproliferative activity compared to other tested compounds .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| ALL (EU-3) | 0.3 |

| Neuroblastoma (NB-1643) | 0.5-1.2 |

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and pathways related to cancer cell proliferation. It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which plays a crucial role in inflammation and cancer progression.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding how the compound interacts within biological systems. Preliminary findings suggest that while it shows no mutagenicity, there may be potential hepatotoxicity and interactions with cytochrome P450 enzymes . These interactions could influence the drug's metabolism and efficacy.

Case Studies

A notable case study involved the evaluation of this compound in a mouse model. The study aimed to assess its impact on tumor growth and metastasis. Results indicated that treatment with the compound led to a significant reduction in tumor size and metastasis compared to control groups treated with standard chemotherapy agents .

Comparative Analysis with Similar Compounds

In comparison with other sulfonamide derivatives, this compound exhibits unique structural features that contribute to its biological activity. The presence of bromine and dimethyl groups enhances its lipophilicity and potential interactions with biological targets.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity (IC50 μM) | Notable Features |

|---|---|---|

| This compound | 0.3 | High potency against ALL |

| N-(4-fluorophenyl)benzenesulfonamide | Varies | Different substituent effects |

| N-(thiazol-2-yl)benzenesulfonamide | Moderate | Potential for broader applications |

Q & A

Basic: What synthetic methodologies are commonly employed for 4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide?

Answer:

The synthesis typically involves reacting 4-bromobenzenesulfonyl chloride with 3,4-dimethylaniline under controlled conditions. Key steps include:

- Sulfonylation : Dropwise addition of sulfonyl chloride to the aniline derivative in a solvent like chloroform at low temperatures (e.g., 273 K) to minimize side reactions .

- Purification : Isolation via filtration after quenching in ice-cold water, followed by recrystallization from ethanol to achieve high purity (>98%) .

- Validation : Characterization using IR spectroscopy (to confirm sulfonamide N–H stretching at ~3250 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic and methyl group signals) .

Advanced: How do hydrogen bonding networks influence the crystal packing of this compound?

Answer:

In crystal structures, intermolecular N–H···O hydrogen bonds between sulfonamide groups dominate packing. For example:

- Geometry : The N–H bond adopts a gauche conformation relative to one sulfonyl oxygen and anti to the other, creating a torsion angle of ~64°–167° .

- Packing Effects : These hydrogen bonds form dimers, stabilizing a herringbone arrangement with a tilt angle of ~65.5° between aromatic rings . Such interactions are critical for predicting solubility and melting behavior.

- Methodology : Use SHELXL for refinement, applying restraints to disordered H atoms (e.g., riding models for methyl groups) .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

- Spectroscopy :

- IR : Detect sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N–H bends near 1550 cm⁻¹ .

- NMR : Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while methyl groups resonate as singlets (δ 2.2–2.3 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., S–N = 1.63 Å) and torsional angles. Data reduction via SAINT and refinement with SHELXL are standard .

Advanced: How are disordered crystal structures of brominated sulfonamides refined?

Answer:

Disorder, common in flexible groups like methylphenyl rings, is addressed by:

- Multi-Component Modeling : Split sites for disordered atoms (e.g., C13 in ) with occupancy factors refined to ≤0.5 .

- Restraints : Apply geometric constraints (e.g., DFIX in SHELXL) to maintain reasonable bond lengths and angles during refinement .

- Validation : Use R-factor convergence (<5%) and check ADPs (atomic displacement parameters) for anomalies .

Basic: How does bromine substitution impact electronic properties compared to chloro analogs?

Answer:

- Electron-Withdrawing Effect : Bromine’s higher electronegativity (vs. Cl) increases the sulfonamide’s acidity, altering reactivity in nucleophilic substitutions .

- Crystal Effects : Bromine’s larger atomic radius increases density (e.g., 1.626 g cm⁻³ vs. 1.45 g cm⁻³ for Cl analogs) and influences packing via halogen bonding .

- Spectroscopic Shifts : Br induces downfield shifts in ¹³C NMR for adjacent carbons (Δδ ~2–3 ppm) compared to Cl .

Advanced: What computational strategies predict the bioactivity of this sulfonamide?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., carbonic anhydrase), leveraging sulfonamide’s Zn²⁺-binding affinity .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ constants for Br/CH₃) with inhibitory activity using partial least squares regression .

- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to predict solubility, a key factor in bioavailability .

Basic: What recrystallization protocols yield high-quality crystals for X-ray studies?

Answer:

- Solvent Selection : Ethanol is ideal due to moderate polarity and slow evaporation rates .

- Technique : Slow evaporation at 296 K produces prism-like crystals (0.25 × 0.12 × 0.05 mm) suitable for SCXRD .

- Troubleshooting : Add a seed crystal or use gradient cooling (5 K/day) if needle-like crystals form .

Advanced: How to design a structure-activity relationship (SAR) study for aryl-substituted sulfonamides?

Answer:

- Variation : Synthesize derivatives with substituents at the 3,4-dimethylphenyl or bromophenyl positions (e.g., –F, –NO₂) .

- Activity Assays : Test against microbial strains (e.g., E. coli) or cancer cell lines (e.g., MCF-7), measuring IC₅₀ values .

- Data Analysis : Use PCA (principal component analysis) to identify structural descriptors (e.g., logP, polar surface area) driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。